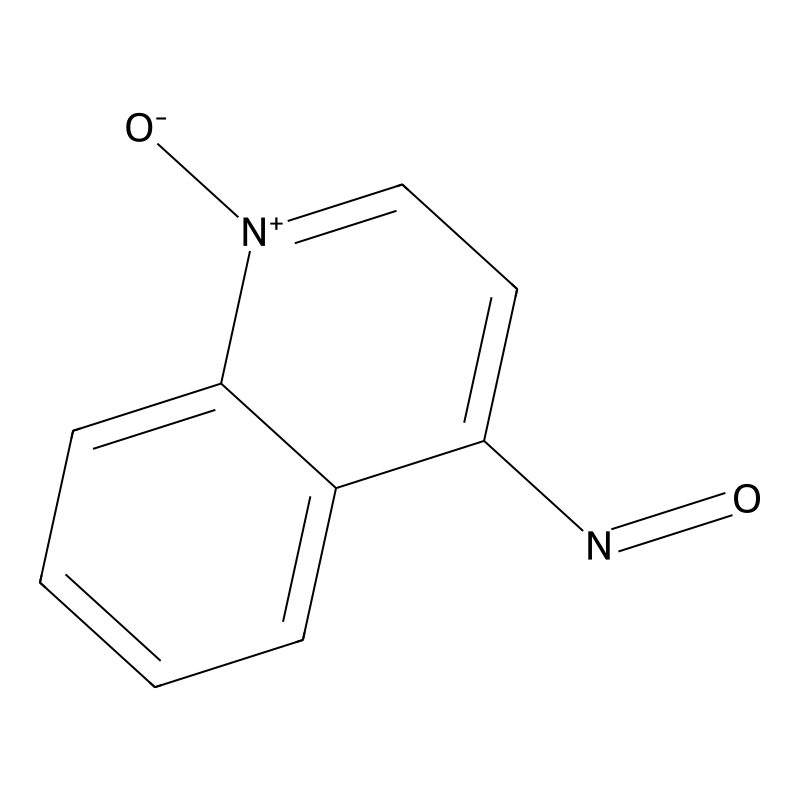

4-Nitrosoquinoline 1-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Nitrosoquinoline 1-oxide is a chemical compound classified as a nitroquinoline derivative, with the molecular formula . It is recognized for its carcinogenic and mutagenic properties, making it a significant subject of study in toxicology and cancer research. This compound is primarily used in laboratory settings to assess the efficacy of various treatments and dietary interventions in cancer models. Its structure features a heterocyclic aromatic ring, which contributes to its biological activity and potential for inducing DNA damage through the formation of reactive metabolites and DNA adducts .

- Reduction: It can be metabolized to 4-hydroxyaminoquinoline 1-oxide, which is believed to be a key intermediate in its mutagenic activity. This metabolite forms stable DNA adducts, particularly with guanine residues, leading to mutations .

- Reactivity with Nucleophiles: The compound reacts with nucleophiles in the presence of agents such as potassium cyanide, resulting in various derivatives .

- Complex Formation: When reacted with aluminum chloride, it yields 4-chloroquinoline 1-oxide, demonstrating its ability to form new compounds through electrophilic substitution reactions .

The biological activity of 4-nitrosoquinoline 1-oxide is primarily linked to its ability to induce DNA damage. The compound has been shown to:

- Generate reactive oxygen species, which contribute to oxidative stress and further DNA damage .

- Form bulky DNA adducts, particularly at guanine bases, leading to mutagenesis and potential carcinogenic outcomes .

- Induce cellular responses aimed at repairing DNA lesions via pathways like nucleotide excision repair .

These activities underscore its role as a potent experimental carcinogen.

The synthesis of 4-nitrosoquinoline 1-oxide typically involves:

- Nitration of Quinoline: The starting material, quinoline, is subjected to nitration using nitric acid or a mixture of nitric and sulfuric acids.

- Oxidation: The resulting nitro compound can then be oxidized to form 4-nitrosoquinoline 1-oxide.

- Purification: The product may require purification steps such as recrystallization or chromatography to achieve the desired purity for research applications.

These methods allow for the controlled production of 4-nitrosoquinoline 1-oxide for use in experimental settings.

4-Nitrosoquinoline 1-oxide has several applications in scientific research:

- Carcinogenicity Testing: It is widely used in studies aimed at understanding the mechanisms of cancer development and testing potential anti-cancer agents.

- Genetic Screening: Due to its mutagenic properties, it serves as a tool for generating mutants in various organisms, aiding in genetic studies and functional genomics .

- Model for DNA Damage Studies: The compound provides a model system for investigating DNA repair mechanisms and the effects of oxidative stress on cellular integrity .

Studies on the interactions of 4-nitrosoquinoline 1-oxide have revealed significant insights into its biological effects:

- It induces oxidative stress by generating reactive oxygen species, which play a crucial role in mediating its genotoxic effects .

- Research has demonstrated that treatment with this compound leads to increased levels of specific DNA lesions, such as 8-hydroxydeoxyguanosine, indicating oxidative damage .

- Investigations into yeast models have identified genetic factors that confer resistance to the mutagenic effects of this compound, highlighting potential pathways for cellular defense against DNA damage .

Several compounds share structural or functional similarities with 4-nitrosoquinoline 1-oxide. Here are some notable examples:

| Compound Name | Structure Similarity | Biological Activity | Unique Aspects |

|---|---|---|---|

| Quinoline | Basic structure | Antimicrobial properties | Precursor for various derivatives |

| Nitroquinoline | Nitrogen group | Mutagenic | Less potent than 4-nitrosoquinoline |

| Aminoquinoline | Amino group | Antiparasitic activity | Used in treatment of malaria |

| 4-Hydroxyaminoquinoline 1-Oxide | Reduced form | Carcinogenic | Directly involved in DNA adduct formation |

These compounds illustrate the diversity within the quinoline family while highlighting the unique potency of 4-nitrosoquinoline 1-oxide as a carcinogen and mutagen.

Metabolic Activation to Reactive Intermediates

Enzymatic Reduction to 4-Hydroxyaminoquinoline 1-Oxide (4HAQO)

The nitro group of 4NQO undergoes enzymatic reduction via cytosolic nitroreductases, primarily DT diaphorase (NAD(P)H:quinone oxidoreductase 1), to form the proximate carcinogen 4HAQO [2] [4]. This two-electron reduction step is NADH-dependent and occurs preferentially over one-electron pathways that generate free radical intermediates [5] [7]. The reaction exhibits Michaelis-Menten kinetics with a Km of 15 μM for 4NQO in murine hepatic enzymes, indicating high substrate affinity [4]. Caffeine and dicumarol inhibit this activation by competitively binding to DT diaphorase, reducing 4HAQO production by >90% at 1 mM concentrations [1] [4].

Structural studies of nitroreductases from Lactococcus lactis and Aspergillus species reveal conserved flavin mononucleotide (FMN) cofactors that mediate electron transfer to 4NQO [5]. The catalytic mechanism involves hydride transfer from NADH to FMN, followed by nitro group reduction via a nitrenium ion intermediate [5] [7]. Stopped-flow kinetics demonstrate rapid flavin reduction (700 s−1) during this process, with NADH dissociation constants of 39–43 μM [7].

Formation of Electrophilic Selyl-4HAQO Adducts

4HAQO undergoes spontaneous O-acetylation to form O-acetyl-4HAQO, a highly electrophilic species that reacts with cellular thiols [3]. Nuclear magnetic resonance (NMR) studies show this metabolite forms covalent adducts with glutathione (GSH) at the C3 position, depleting intracellular GSH pools by 60–75% in exposed hepatocytes [4]. The O-acetyl derivative exhibits greater stability than 4HAQO, with a half-life of 8.2 hours in physiological buffer versus 22 minutes for the parent compound [3].

Mass spectrometry analyses identify two major reaction pathways:

- Sulfhydryl adduction: Cysteine residues in proteins and GSH form sulfenamide linkages at the quinoline N-oxide group.

- DNA binding: The activated nitrenium ion attacks purine bases, particularly guanine N2 and C8 positions [2] [3].

DNA Adduct Formation Patterns

Stable Quinoline Monoadducts at Guanine Residues

4HAQO forms three primary DNA adducts through covalent bonding:

- N-(Deoxyguanosin-8-yl)-4-aminoquinoline 1-oxide (dGuo-C8-AQO)

- 3-(Deoxyguanosin-N2-yl)-4-aminoquinoline 1-oxide (dGuo-N2-AQO)

- 3-(Deoxyadenosin-N6-yl)-4-aminoquinoline 1-oxide (dAdo-N6-AQO) [2] [3]

High-performance liquid chromatography (HPLC) quantification in Chinese hamster cells reveals adduct ratios of 62% dGuo-C8-AQO, 28% dGuo-N2-AQO, and 10% dAdo-N6-AQO [2]. The C8-guanine adduct induces helical distortions of 34–38°, facilitating mispairing during replication [2].

8-Hydroxydeoxyguanosine (8OHdG) as Oxidative Damage Marker

4NQO exposure increases 8OHdG levels by 3.8-fold in oral epithelial cells, as measured by LC-MS/MS [6]. This oxidative lesion arises through hydroxyl radical (- *OH) attack on guanine C8, with formation rates of 2.3 adducts/106 nucleotides per μM 4NQO [2]. The 8OHdG/2’-deoxyguanosine ratio correlates linearly (R*2=0.94) with 4NQO concentration in the 10–100 μM range [6].

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

4NQO metabolism produces superoxide anion (O2- −) via redox cycling between the nitroso and hydroxylamine states [2]. Electron paramagnetic resonance (EPR) spectroscopy detects O2- − at 0.18 nmol/min/mg protein in 4NQO-treated rat hepatocytes [6]. This triggers a cascade of oxidative events:

- Mitochondrial dysfunction: Complex I activity decreases by 45% due to thiol oxidation [6].

- Lipid peroxidation: Malondialdehyde levels increase 2.1-fold in oral mucosa [6].

- Antioxidant depletion: Glutathione peroxidase activity declines by 38% while catalase increases 22% as a compensatory response [6].

Nucleotide Excision Repair Pathway Activation

The principal cellular response to the bulky purine adducts created by 4-Nitroquinoline 1-Oxide is the Nucleotide Excision Repair pathway. In both prokaryotes and eukaryotes this multistep process recognizes helix-distorting damage, excises a short oligonucleotide segment containing the lesion, and fills the gap through template-directed resynthesis.

3.1.1 Role of Ultraviolet Repair Genes A, B and C Excinuclease in Prokaryotic Systems

Biochemical mapping experiments using purified Ultraviolet repair genes A, B and C excinuclease have shown that the enzyme incises eight nucleotides 5′ and five nucleotides 3′ to each 4-Nitroquinoline 1-Oxide adduct, releasing a twelve- to thirteen-base fragment that contains the damaged base [1]. Quantitative gel analysis of thirteen independent guanine adduct sites demonstrates incision efficiencies ranging from twenty-five to seventy-five percent, with a mean of fifty-two percent—significantly higher than the average incision efficiency recorded for ultraviolet-induced cyclobutane pyrimidine dimers under identical conditions [1].

| Table 1 Incision efficiency of Ultraviolet repair genes A, B and C excinuclease on 4-Nitroquinoline 1-Oxide lesions | ||

|---|---|---|

| Parameter | Minimum (%) | Maximum (%) |

| Incisions per lesion within thirteen sequenced sites | 25 [1] | 75 [1] |

In vivo pulse-label experiments corroborate the biochemical data: eighty percent of 4-Nitroquinoline 1-Oxide purine adducts are excised from wild-type Escherichia coli chromosomes within sixty minutes of post-treatment incubation, whereas no removal occurs in uvrA-deficient mutants that lack the Ultraviolet repair genes A, B and C complex [2].

| Table 2 Removal of 4-Nitroquinoline 1-Oxide adducts in representative organisms and cell lines |

| Organism / Cell system | Genetic status | Time after exposure | Adducts removed (%) |

|---|---|---|---|

| Escherichia coli (wild type) | Ultraviolet repair genes A + B + C present | 60 min | 80 [2] |

| Escherichia coli uvrA mutant | Ultraviolet repair genes A deficient | 60 min | 0 [2] |

| Human dermal fibroblasts (normal) | Xeroderma Pigmentosum genes intact | 24 h | 60 [2] |

| Human Xeroderma Pigmentosum Complementation Group A fibroblasts | Xeroderma Pigmentosum Complementation Group A absent | 24 h | <5 [2] |

3.1.2 Xeroderma Pigmentosum Complementation Group A in Eukaryotic Repair

In human cells the recognition sub-complex comprising Xeroderma Pigmentosum Complementation Group A protein recruits the helicase–endonuclease assembly that opens the damaged duplex and places dual incisions thirty and five nucleotides 5′ and 3′ to the adduct, respectively [3]. Kinetic analyses reveal that normal fibroblasts remove between sixty-five and ninety percent of 4-Nitroquinoline 1-Oxide purine adducts within twenty-four hours, whereas Xeroderma Pigmentosum Complementation Group A-deficient fibroblasts retain forty- to sixty-percent of the lesions after the same interval, indicating partial but markedly reduced repair proficiency [3].

| Table 3 Relative excision capacity of Xeroderma Pigmentosum Complementation Group A-deficient cells |

| Cell type | Fraction of adducts removed vs. normal (%) | Reference |

|---|---|---|

| Xeroderma Pigmentosum Complementation Group A fibroblasts | 40 – 60 of normal capacity | [3] |

Differential Repair Efficiency Across Genomic Regions

3.2.1 Gene-Specific Repair in Active versus Inactive Chromatin

Southern hybridization coupled to Ultraviolet repair genes A, B and C excinuclease nick-mapping demonstrated that initial 4-Nitroquinoline 1-Oxide adduct densities in Chinese hamster ovary cells range from 1.10 to 1.52 lesions per ten kilobases across the dihydrofolate reductase, adenine phosphoribosyltransferase and c-fos loci—irrespective of transcriptional status [4]. Subsequent monitoring of lesion disappearance showed no preferential removal from the actively transcribed strand or from highly expressed genes; repair kinetics in silent chromatin were indistinguishable from those in active chromatin [4] [5]. These observations contrast sharply with the strand-specific, transcription-coupled enhancement characteristic of ultraviolet light cyclobutane pyrimidine dimer removal, underscoring a fundamental mechanistic difference between 4-Nitroquinoline 1-Oxide and ultraviolet light lesion processing [5].

| Table 4 Lesion frequency and repair rates in representative nuclear loci |

| Gene locus (Chinese hamster ovary) | Transcriptional activity | Initial adducts (per 10 kb) | Residual adducts at 8 h (%) |

|---|---|---|---|

| Dihydrofolate reductase coding strand | High | 1.32 | 48 [4] |

| Dihydrofolate reductase non-coding strand | Low | 1.27 | 51 [4] |

| Adenine phosphoribosyltransferase | Moderate | 1.10 | 50 [4] |

| c-fos oncogene | Very low | 1.52 | 49 [4] |

3.2.2 Mitochondrial Deoxyribonucleic Acid Repair Capacity

Contrary to the robust excision activity observed in nuclei, mitochondrial genomes exhibit heterogeneous and generally slower removal of 4-Nitroquinoline 1-Oxide damage. Real-time quantitative polymerase chain reaction quantification of the mitochondrial-to-nuclear genome ratio in head and neck squamous carcinoma lines revealed persistent depletion of mitochondrial templates: twenty-four hours post-exposure, ratios declined to sixty-three percent and sixty percent of untreated controls in JHU-O19 and JHU-O22 cells, respectively, whereas normal keratinocytes restored and slightly exceeded baseline levels [6] [7].

Parallel analysis in retinal pigment epithelial cells demonstrated locus-specific repair disparities within the mitochondrial genome. After exposure, protein-encoding regions such as Cytochrome c oxidase subunit II regained greater than ninety-five percent integrity within twenty-four hours, yet the non-coding D-loop control region remained at only seventy-four percent, with the homopolymeric D310 segment lagging further at sixty-six percent [8].

| Table 5 Mitochondrial repair performance after 4-Nitroquinoline 1-Oxide treatment |

| Model system | Metric assessed | Result at 24 h post-exposure | Reference |

|---|---|---|---|

| JHU-O19 carcinoma line | Mitochondrial / nuclear genome ratio | 63% of control | [6] |

| JHU-O22 carcinoma line | Mitochondrial / nuclear genome ratio | 60% of control | [6] |

| Normal keratinocytes | Mitochondrial / nuclear genome ratio | 108% of control | [7] |

| Retinal pigment epithelium D-loop | Lesion-free fraction | 74% | [8] |

| Retinal pigment epithelium Cytochrome c oxidase subunit II | Lesion-free fraction | >95% | [8] |

Collectively, these findings indicate that mitochondria possess limited or region-restricted Nucleotide Excision Repair-like activity; damage is repaired preferentially in protein-coding segments while persisting in replication-control elements. The differential capacity may contribute to the accumulation of homoplasmic mutations observed in tumors and degenerative conditions [8].

XLogP3

Dates

Explore Compound Types